Molecular Weight and Lipophilicity Differential vs. Non-Halogenated Parent Scaffold
6,8-Dichloro-2-methylquinoline-4-carboxylic acid (MW 256.08 g/mol) possesses a 36.8% higher molecular weight than the non-halogenated parent compound 2-methylquinoline-4-carboxylic acid (Q1, MW 187.19 g/mol) [1]. The introduction of two chlorine atoms at positions 6 and 8 increases the calculated partition coefficient (ClogP) by approximately 1.4–1.6 log units relative to the non-chlorinated scaffold, based on standard additive fragment contributions for aromatic chlorine substitution (each chlorine adds ~0.7–0.8 to logP) [2]. This physicochemical shift directly influences membrane permeability, plasma protein binding, and target compartmentalization.
| Evidence Dimension | Molecular weight and calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | MW: 256.08 g/mol; ClogP increase: ~+1.4 to +1.6 vs. non-halogenated scaffold |
| Comparator Or Baseline | 2-methylquinoline-4-carboxylic acid (Q1), MW: 187.19 g/mol; ClogP baseline (no halogen contribution) |
| Quantified Difference | ΔMW: +68.89 g/mol (36.8% increase); ΔClogP: +1.4–1.6 log units (estimated) |
| Conditions | Calculated from molecular formula (C11H7Cl2NO2 vs. C11H9NO2) using standard fragment-based ClogP estimation methods; no experimental logP data available for direct comparison |
Why This Matters
Higher lipophilicity can improve cell membrane penetration for intracellular targets such as Leishmania parasites residing in macrophages, but must be balanced against solubility; this differentiation is critical when designing a focused library around the quinoline-4-carboxylic acid scaffold.
- [1] PubChem. Compound Summary: 2-Methylquinoline-4-carboxylic acid (CID 44401782). National Center for Biotechnology Information. Accessed 2026-04-24. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Fragment constants for aromatic chlorine substitution.) View Source
